molecular formula C11H12FNO2 B6497957 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1341378-09-3

2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No.: B6497957
CAS No.: 1341378-09-3
M. Wt: 209.22 g/mol
InChI Key: GOWGUWMPNSKXSH-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorophenyl group and a hydroxyazetidinyl group attached to an ethanone backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a β-amino alcohol with a suitable electrophile under basic conditions to form the azetidine ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.

    Formation of the Ethanone Backbone: The ethanone backbone can be formed through a variety of methods, including the oxidation of an alcohol or the reduction of a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethanone group can be reduced to form an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of 2-(2-fluorophenyl)-1-(3-oxoazetidin-1-yl)ethan-1-one.

    Reduction: Formation of 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is of interest in the development of new pharmaceuticals due to its unique structural features. It may serve as a lead compound for the design of drugs targeting specific biological pathways.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

    Biological Studies: Researchers may use this compound to study the effects of fluorinated azetidines on biological systems. This can include investigations into its pharmacokinetics, pharmacodynamics, and toxicity.

    Industrial Applications: The compound may find use in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The presence of the fluorophenyl group can enhance binding affinity and selectivity for certain targets, while the azetidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one: Similar structure with a chlorine atom instead of fluorine.

    2-(2-bromophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one: Similar structure with a bromine atom instead of fluorine.

    2-(2-methylphenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethan-1-one imparts unique properties to the compound. Fluorine is known to influence the electronic properties of molecules, enhancing their stability and reactivity. This can result in improved pharmacokinetic and pharmacodynamic profiles, making the compound a valuable candidate for drug development and other applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-(3-hydroxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-10-4-2-1-3-8(10)5-11(15)13-6-9(14)7-13/h1-4,9,14H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWGUWMPNSKXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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